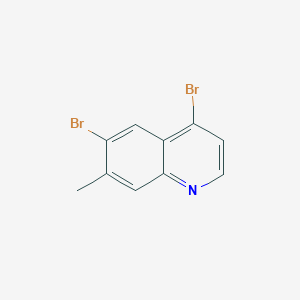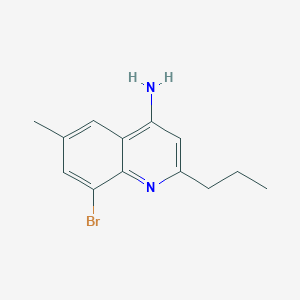
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C11H7BrF3NO and a molecular weight of 306.08 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethoxy group attached to a quinoline ring. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and bromine.
Bromination: The bromination of 2-methylquinoline is carried out using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 4-position of the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine group replacing the bromine atom.
Applications De Recherche Scientifique
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules through various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylquinoline: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
2-Methyl-7-(trifluoromethoxy)quinoline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
4-Bromoquinoline: Lacks both the methyl and trifluoromethoxy groups, leading to different chemical behavior.
Uniqueness
4-Bromo-2-methyl-7-(trifluoromethoxy)quinoline is unique due to the presence of both the bromine and trifluoromethoxy groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Propriétés
Numéro CAS |
1189105-69-8 |
|---|---|
Formule moléculaire |
C11H7BrF3NO |
Poids moléculaire |
306.08 g/mol |
Nom IUPAC |
4-bromo-2-methyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H7BrF3NO/c1-6-4-9(12)8-3-2-7(5-10(8)16-6)17-11(13,14)15/h2-5H,1H3 |
Clé InChI |
PVBHFDUBFFGZHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
SMILES canonique |
CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


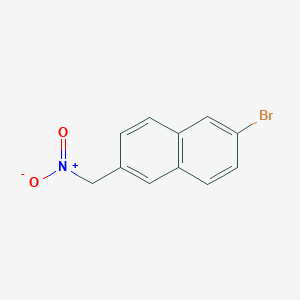
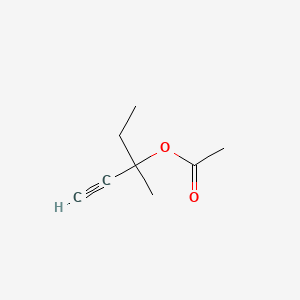
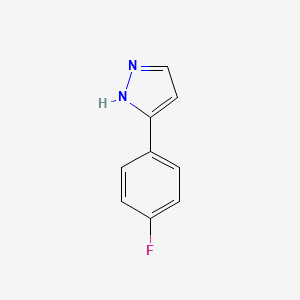
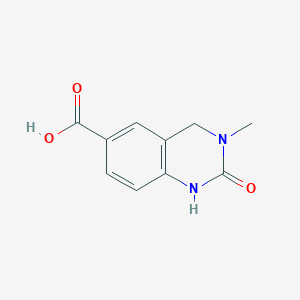
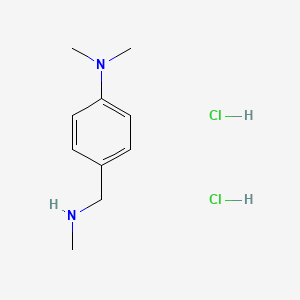
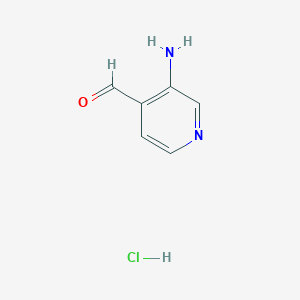
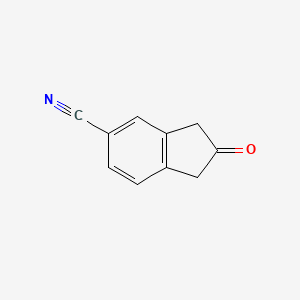

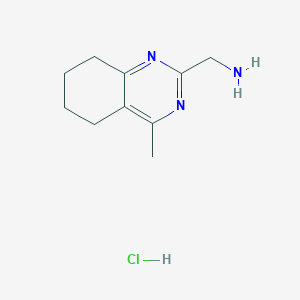
![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B3185681.png)


